molecular formula C5H12N2O2 B3179748 (3-Aminopropyl)glycine CAS No. 2875-41-4

(3-Aminopropyl)glycine

Cat. No.: B3179748
CAS No.: 2875-41-4
M. Wt: 132.16 g/mol
InChI Key: DHGYLUFLENKZHH-UHFFFAOYSA-N
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Description

(3-Aminopropyl)glycine is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group attached to a three-carbon propyl chain, which is then linked to the glycine molecule. The molecular formula of this compound is C5H12N2O2, and it has a molecular weight of 132.16 g/mol .

Mechanism of Action

Target of Action

N-(3-Aminopropyl)glycine is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and digestion .

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

N-(3-Aminopropyl)glycine may be involved in the metabolism of polyamines, a class of molecules that play a vital role in cell growth and differentiation, gene expression, and signal transduction . Polyamines, such as spermidine and spermine, are synthesized in a process that involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to an amino acceptor .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its potential role in polyamine metabolism, it may influence various cellular processes, including cell growth, proliferation, and differentiation .

Action Environment

The action, efficacy, and stability of N-(3-Aminopropyl)glycine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .

Biochemical Analysis

Biochemical Properties

N-(3-Aminopropyl)glycine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with lipid membranes, where it can be distributed to dipalmitoylphosphatidylcholine bilayer membranes without destroying the vesicle structure . This interaction suggests that N-(3-Aminopropyl)glycine may influence membrane-bound enzymes and their activities.

Cellular Effects

N-(3-Aminopropyl)glycine affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with lipid membranes can alter membrane fluidity, which in turn can affect cell signaling and other cellular processes . Additionally, N-(3-Aminopropyl)glycine’s role in polyamine metabolism suggests it may impact cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of N-(3-Aminopropyl)glycine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind tightly to lipid membranes without destroying their structure, which may facilitate its interaction with membrane-bound enzymes . This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Aminopropyl)glycine can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that N-(3-Aminopropyl)glycine can maintain its interaction with lipid membranes over time, suggesting it has a stable presence in these environments

Dosage Effects in Animal Models

The effects of N-(3-Aminopropyl)glycine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For example, excessive amounts of N-(3-Aminopropyl)glycine derivatives with hydrophobic groups can cause the formation of polymer micelles, which can disrupt membrane structures . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

N-(3-Aminopropyl)glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its role in polyamine metabolism is particularly noteworthy, as polyamines are essential for cell growth and proliferation . The compound’s interactions with these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, N-(3-Aminopropyl)glycine is transported and distributed through interactions with transporters and binding proteins. Its ability to bind to lipid membranes suggests it may be transported via membrane-associated pathways . This distribution can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of N-(3-Aminopropyl)glycine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with lipid membranes indicates it may be localized to membrane-bound structures, where it can exert its effects on membrane-bound enzymes and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Aminopropyl)glycine can be synthesized through various methods. One common approach involves the reaction of glycine with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

  • Glycine is dissolved in an aqueous solution.
  • 3-Bromopropylamine is added to the solution.
  • The mixture is heated to facilitate the reaction.
  • The product is then purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves similar reaction conditions as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)glycine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Amides, esters.

Scientific Research Applications

(3-Aminopropyl)glycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminopropyl)glycine is unique due to its specific structure, which allows it to interact with glycine receptors and other amino acid receptors in a distinct manner. This makes it a valuable tool in both basic and applied research, providing insights into the role of amino acid derivatives in biological systems .

Properties

IUPAC Name

2-(3-aminopropylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGYLUFLENKZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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